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Compound of Interest

Compound Name: C.l. Pigment Red 52, disodium salt

Cat. No.: B1497102

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 52 (C.I. 15860) is a monoazo pigment widely utilized in printing inks, plastics, and
paints due to its vibrant red hue. Its chemical structure, characterized by an azo group (-N=N-)
connecting two aromatic moieties, is fundamental to its color and performance properties. This
document provides detailed protocols for the spectroscopic characterization of Pigment Red 52
using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, essential techniques for
quality control, structural elucidation, and stability studies.

While specific experimental spectra for Pigment Red 52 are not readily available in publicly
accessible databases, this guide outlines the expected spectral features based on its chemical
class and provides standardized procedures for obtaining and interpreting the data.

Chemical Structure

Pigment Red 52 is the sodium salt of 2-(2-(3-carboxy-2-hydroxynaphthalen-1-yl)hydrazinyl)-5-
chloro-4-methylbenzenesulfonic acid. The commercially significant form is often the calcium
salt, designated as Pigment Red 52:1.

Pigment Red 52 (Sodium Salt)

e Molecular Formula: CisH12CIN2NaOeS
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» Molecular Weight: 466.8 g/mol
Pigment Red 52:1 (Calcium Salt)
e Molecular Formula: C3sH22CaCl2N4012S2
e Molecular Weight: 893.7 g/mol

Predicted Spectroscopic Data

Based on the functional groups present in Pigment Red 52, the following spectral
characteristics are anticipated.

UV-Vis Spectroscopy

The color of Pigment Red 52 arises from the extended tt-electron system of the aromatic rings
connected by the azo chromophore. This conjugation lowers the energy gap between the 1t
and 1t* orbitals, resulting in the absorption of light in the visible region of the electromagnetic

spectrum.
Parameter Expected Value
Amax (in organic solvent) ~480 - 550 nm
Appearance of Solution Red

Note: The exact Amax can vary depending on the solvent, pH, and whether it is the sodium or
calcium salt.

Infrared (IR) Spectroscopy

The IR spectrum of Pigment Red 52 will exhibit characteristic absorption bands corresponding

to its various functional groups.
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

3500 - 3300 O-H stretch Hydroxyl (-OH)

3100 - 3000 C-H stretch (aromatic) Aromatic rings

~1620 N=N stretch Azo group

~1600, ~1475 C=C stretch Aromatic rings

~1700 C=0 stretch Carboxylic acid

1200 - 1100 S=0 stretch Sulfonate group

~850 - 750 C-H bend (out-of-plane) Substituted aromatic rings
750 C.Cl stretch Chloro-substituted aromatic

ring

Experimental Protocols
UV-Vis Spectroscopy Protocol

Objective: To determine the maximum absorption wavelength (Amax) of Pigment Red 52 in a

suitable solvent.

Materials:

e Pigment Red 52 sample

e Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO),
or N-Methyl-2-pyrrolidone (NMP))

e Volumetric flasks

o Pipettes

e Quartz cuvettes (1 cm path length)

o UV-Vis spectrophotometer

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Procedure:

e Solvent Selection: Choose a solvent in which Pigment Red 52 is soluble and that does not
absorb in the visible region of the spectrum.

e Stock Solution Preparation: Accurately weigh a small amount of Pigment Red 52 (e.g., 1-5
mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to prepare a
stock solution.

» Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a
working solution with an absorbance value between 0.5 and 1.5 at the expected Amax. This
ensures the measurement is within the linear range of the spectrophotometer.

e Instrument Setup:
o Turn on the spectrophotometer and allow it to warm up.
o Set the wavelength range to scan from 350 nm to 700 nm.

o Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it
in the spectrophotometer and perform a baseline correction.

e Sample Measurement:
o Rinse the sample cuvette with a small amount of the working solution and then fill it.
o Place the sample cuvette in the spectrophotometer.
o Acquire the absorption spectrum.
o Data Analysis:
o Identify the wavelength of maximum absorbance (Amax).

o Record the absorbance value at Amax.
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Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid Pigment Red 52 to identify its functional

groups.

Materials:

Pigment Red 52 sample (as a dry powder)

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

e Instrument Setup:
o Turn on the FTIR spectrometer and allow the source and detector to stabilize.
o Ensure the ATR accessory is correctly installed.

o Background Spectrum:

o Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.qg.,
isopropanol) and allow it to dry completely.

o Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.

e Sample Application:

o Place a small amount of the Pigment Red 52 powder onto the center of the ATR crystal

using a clean spatula.
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o Lower the ATR pressure clamp to ensure firm and even contact between the sample and
the crystal surface.

e Spectrum Acquisition:

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

o The typical spectral range is 4000 cm~* to 400 cm~1.
» Data Processing and Analysis:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Identify the positions (in cm~1) of the major absorption bands.

o Correlate the observed bands with the functional groups present in the Pigment Red 52
molecule.

e Cleaning:
o Release the pressure clamp and carefully remove the pigment powder.

o Clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Visualizations
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Experimental Workflow for Spectroscopic Characterization

Pigment Red 52 Sample

UV-Vis Spectroscepy spectroscopy (ATR)
Sample Preparation Sample Preparation
(Dissolution in Solvent) (Dry Powder)
Baseline Correction Background Scan
(Solvent Blank) (Clean Crystal)
Absorbance Measurement Sample Scan
Data Analysis Data Analysis
(Determine Amax) (Identify Functional Groups)

Click to download full resolution via product page

Caption: Workflow for UV-Vis and IR spectroscopic analysis of Pigment Red 52.
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Spectra-Structure Correlation for Pigment Red 52

Chemical Structure
of Pigment Red 52
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Caption: Relationship between the chemical structure of Pigment Red 52 and its expected
spectroscopic features.

 To cite this document: BenchChem. [Spectroscopic Characterization of Pigment Red 52:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1497102#spectroscopic-characterization-of-pigment-
red-52-uv-vis-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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